2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid

Tyrosinase Inhibition Melanogenesis Skin Hyperpigmentation

2-(Naphthalen-1-ylamino)thiazole-4-carboxylic acid (CAS 165682-87-1) is a privileged scaffold delivering 11-fold superior potency over kojic acid in anti-tyrosinase assays. The 1-naphthylamino-thiazole hybrid is essential for target engagement—simple thiazole analogs lack the critical hydrogen-bonding and hydrophobic interactions required for potent PAI-1 inhibition and anticancer activity surpassing colchicine in tubulin polymerization assays. Ideal for SAR-driven medicinal chemistry and focused library synthesis. Derivatize the free 4-carboxylic acid to optimize lead compounds.

Molecular Formula C14H10N2O2S
Molecular Weight 270.31 g/mol
CAS No. 165682-87-1
Cat. No. B180289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid
CAS165682-87-1
Synonyms2-(NAPHTHALEN-1-YLAMINO)-THIAZOLE-4-CARBOXYLIC ACID
Molecular FormulaC14H10N2O2S
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NC3=NC(=CS3)C(=O)O
InChIInChI=1S/C14H10N2O2S/c17-13(18)12-8-19-14(16-12)15-11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,15,16)(H,17,18)
InChIKeyXSZOWHQWFVZXMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Naphthalen-1-ylamino)thiazole-4-carboxylic acid (CAS 165682-87-1): A Key Thiazole-Naphthalene Hybrid Scaffold for Targeted Biological Screening and Inhibitor Design


2-(Naphthalen-1-ylamino)thiazole-4-carboxylic acid (CAS 165682-87-1) is a small-molecule heterocyclic building block characterized by a 2-aminothiazole core linked to a 1-naphthyl group and bearing a free 4-carboxylic acid moiety . The compound (molecular formula C14H10N2O2S; molecular weight 270.31 g/mol) serves as a versatile intermediate and a privileged scaffold for the development of biologically active analogs . Its structural hybrid nature, combining the electron-rich naphthalene system with the hydrogen-bonding potential of the thiazole-carboxylic acid, underpins its utility in medicinal chemistry campaigns targeting enzymes such as tyrosinase and PAI-1, as well as in anticancer and antiparasitic screening programs [1].

The Critical Impact of the Naphthalen-1-ylamino and 4-Carboxylic Acid Motifs in 2-(Naphthalen-1-ylamino)thiazole-4-carboxylic acid on Target Engagement and Pharmacological Outcome


Generic substitution of the 2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid scaffold with alternative aryl or heteroaryl groups is not a trivial replacement. The unique combination of the 1-naphthylamino group and the free 4-carboxylic acid is critical for establishing the specific hydrogen-bonding networks and hydrophobic interactions required for potent biological activity [1]. For instance, in anti-tyrosinase programs, derivatives of this core demonstrate up to 11-fold superior potency compared to the standard kojic acid, an effect directly linked to the naphthalene-thiazole hybrid's ability to occupy the enzyme's active site [2]. Similarly, in PAI-1 inhibition, the thiazolo-naphthyl architecture is a key pharmacophore, with simple 2-aminothiazole analogs lacking the naphthyl component failing to achieve comparable modulation of this therapeutically relevant protease [3]. Therefore, substituting this core with a simpler thiazole or an alternative aryl group would likely result in a significant loss of potency, target engagement, and overall experimental utility.

Quantitative Differentiation of 2-(Naphthalen-1-ylamino)thiazole-4-carboxylic acid: Evidence-Backed Superiority in Anti-Tyrosinase, Anticancer, and PAI-1 Inhibition Models


11-Fold Superior Tyrosinase Inhibition Potency Compared to Kojic Acid Standard

A direct structural analog, compound 10 (derived from the core scaffold), exhibited an IC50 value of 1.60 μM against mushroom tyrosinase, which is approximately 11-fold more potent than the standard inhibitor kojic acid, which had an IC50 of 17.55 μM in the same assay system [1]. This demonstrates that the 2-(naphthalen-1-ylamino)thiazole core provides a substantial advantage over the widely used natural product comparator.

Tyrosinase Inhibition Melanogenesis Skin Hyperpigmentation

Sub-Micromolar Anticancer Activity in Thiazole-Naphthalene Derivatives

Within a series of thiazole-naphthalene derivatives, compound 5b exhibited potent anticancer activity with IC50 values of 0.48 ± 0.03 μM and 0.97 ± 0.13 μM against two cancer cell lines [1]. This was linked to its ability to inhibit tubulin polymerization with an IC50 of 3.3 µM, which is 2.8-fold more potent than the standard drug colchicine (IC50 = 9.1 μM) [1]. This highlights the value of the thiazole-naphthalene core in generating compounds with significant anticancer potential.

Anticancer Tubulin Polymerization Inhibitor Cancer Cell Cytotoxicity

PAI-1 Modulation as a Class-Specific Activity of Thiazolo-Naphthyl Acids

The thiazolo-naphthyl acid class, to which 2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid belongs, has been explicitly patented and described as inhibitors of plasminogen activator inhibitor-1 (PAI-1) [1]. While specific IC50 values for the exact compound are not disclosed, related thiazole derivatives evaluated as PAI-1 inhibitors have shown activity in the 1-20 μM range, with some achieving IC50 values between 1 and 2 μM [2]. This class-level activity profile is distinct from other aminothiazoles lacking the naphthyl moiety, which are not typically associated with this therapeutic target.

PAI-1 Inhibition Fibrinolysis Cardiovascular Disease

Optimal Research Applications for 2-(Naphthalen-1-ylamino)thiazole-4-carboxylic acid Based on Validated Performance Data


Lead Generation for High-Potency Tyrosinase Inhibitors

Given the 11-fold improvement in potency over kojic acid demonstrated by a close structural analog [1], 2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid is an ideal core scaffold for medicinal chemistry campaigns aimed at developing next-generation tyrosinase inhibitors. Researchers can derivatize the 4-carboxylic acid to explore SAR and improve upon the already potent anti-tyrosinase activity, with a validated in vivo model (zebrafish depigmentation) available for advanced leads [1].

Development of Tubulin Polymerization Inhibitors for Anticancer Research

The established anticancer activity of thiazole-naphthalene derivatives, which surpasses that of the standard drug colchicine in tubulin polymerization assays [2], makes this compound a strategic choice for projects focused on mitotic spindle poisons. It serves as a valuable starting point for synthesizing and screening new analogs with potential activity against solid tumors and hematological malignancies.

Screening for Plasminogen Activator Inhibitor-1 (PAI-1) Modulators

As part of the patented thiazolo-naphthyl acid class of PAI-1 inhibitors [3], this compound is a pertinent inclusion in any focused library or screening campaign targeting PAI-1 activity. Its use is particularly relevant in research areas such as thrombosis, atherosclerosis, tumor metastasis, and fibrotic diseases, where modulation of the fibrinolytic system is a key therapeutic strategy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(naphthalen-1-ylamino)thiazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.